molecular formula C7H4BrClFNO B8445909 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

Cat. No. B8445909
M. Wt: 252.47 g/mol
InChI Key: JNSXQIJPRDYMEI-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

N-Chlorosuccinimide (0.075 g) was added to a solution of 4-bromo-2-fluorobenzaldehyde oxime (Intermediate 50) (0.44 g) in DMF (1 ml) then heated for several minutes at 55°. The mixture was allowed to cool to <50° then more N-chlorosuccinimide (0.22 g) was added. After a few minutes the mixture was allowed to cool to room temp. then partitioned between water and ether. The layers were separated, the aqueous layer was re-extracted with ether (×2) and the combined organic extracts were washed with water and brine, dried (MgSO4) and concentrated under vacuum to give a white solid (0.46 g).
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:18]=[CH:17][C:13]([CH:14]=[N:15][OH:16])=[C:12]([F:19])[CH:11]=1>CN(C=O)C>[Br:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([Cl:1])=[N:15][OH:16])=[C:12]([F:19])[CH:11]=1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC1=CC(=C(C=NO)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=NO)C=C1)F
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.22 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated for several minutes at 55°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to <50°
WAIT
Type
WAIT
Details
After a few minutes the mixture was allowed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp.
CUSTOM
Type
CUSTOM
Details
then partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with ether (×2)
WASH
Type
WASH
Details
the combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(=NO)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 324.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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